REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:9])[CH2:7][NH:6][C:5](=[O:8])C[CH2:3]1.P(Cl)(Cl)(Cl)(Cl)Cl.S(Cl)(Cl)(=O)=O.[CH:21]([Cl:24])(Cl)[Cl:22]>>[Cl:22][C:21]1([Cl:24])[CH2:1][C:2]([CH3:9])([CH3:3])[CH2:7][NH:6][C:5]1=[O:8]
|
Name
|
|
Quantity
|
30.2 g
|
Type
|
reactant
|
Smiles
|
CC1(CCC(NC1)=O)C
|
Name
|
|
Quantity
|
57.1 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
475 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
96.6 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at such a rate that the temperature never exceeded 7° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 h
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
The residue was cooled in ice
|
Type
|
ADDITION
|
Details
|
diluted with 250 mL of ice-water
|
Type
|
EXTRACTION
|
Details
|
The product was then extracted with CHCl3 (6×250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
the column was eluted with CHCl3-MeOH (50:1)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1(C(NCC(C1)(C)C)=O)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.3 g | |
YIELD: PERCENTYIELD | 88.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |